![molecular formula C6H10Br2N2 B2361139 2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide CAS No. 2445793-53-1](/img/structure/B2361139.png)
2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide
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Overview
Description
“2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide” includes an imidazole ring, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole compounds show both acidic and basic properties . They are amphoteric in nature and due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
The compound “2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide” has a molecular weight of 269.97 . It is a powder and its storage temperature is 4 degrees Celsius .
Scientific Research Applications
- Antimicrobial Agents : Researchers explore imidazole derivatives for their antimicrobial potential. The brominated imidazole you mentioned could be investigated as a candidate for novel antibiotics or antifungal drugs .
- Regioselective Synthesis : Researchers focus on regiocontrolled synthesis of imidazoles. The bromine atom’s position in this compound could be crucial for specific applications .
Medicinal Chemistry and Drug Development
Catalysis and Organic Synthesis
Safety and Hazards
Future Directions
Imidazole compounds have a broad range of chemical and biological properties and are used in a variety of applications . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
2-bromo-5-propan-2-yl-1H-imidazole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-4(2)5-3-8-6(7)9-5;/h3-4H,1-2H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDDOJJIJGYLPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N1)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-propan-2-yl-1H-imidazole;hydrobromide |
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